molecular formula C16H21N3O5 B2971263 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea CAS No. 891112-06-4

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea

Cat. No.: B2971263
CAS No.: 891112-06-4
M. Wt: 335.36
InChI Key: BTUDUJOKFXCEGY-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin scaffold fused to a pyrrolidinone moiety. The compound’s structure includes a urea linkage substituted with a 2-methoxyethyl group. This design combines the metabolic stability of the benzodioxin system with the hydrogen-bonding capacity of urea, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-22-5-4-17-16(21)18-11-8-15(20)19(10-11)12-2-3-13-14(9-12)24-7-6-23-13/h2-3,9,11H,4-8,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUDUJOKFXCEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives sharing the 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl core.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Urea Molecular Formula Molecular Weight H-Bond Donors/Acceptors XLogP* Key Features Reference ID
Target Compound 2-Methoxyethyl (Hypothetical: C17H21N3O5) ~347.37 2/5 ~1.2 (est.) Moderate polarity, balanced solubility
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methoxyethyl)urea Bis(2-methoxyethyl) C19H27N3O6 393.44 1/6 ~0.8 (est.) Higher solubility, reduced logP
3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(2-methyl-1H-indol-5-yl)methyl]urea (2-Methylindol-5-yl)methyl C23H24N4O4 420.46 3/5 ~2.5 (est.) Increased lipophilicity
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea 3-Fluoro-4-methylphenyl C20H20FN3O4 385.40 2/5 1.9 Enhanced electronic effects
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea Pyridin-4-yl C18H18N4O4 354.36 3/6 ~1.5 (est.) Improved π-π stacking potential

*XLogP values estimated using fragment-based methods where experimental data are unavailable.

Key Findings

Impact of Substituents on Lipophilicity :

  • The bis(2-methoxyethyl) analog () exhibits the lowest estimated XLogP (0.8) due to its two polar ether groups, favoring aqueous solubility .
  • In contrast, the (2-methylindol-5-yl)methyl derivative () has higher lipophilicity (XLogP ~2.5), which may enhance membrane permeability but reduce solubility .

The target compound’s 2-methoxyethyl group provides two hydrogen-bond acceptors (ether and urea carbonyl), balancing solubility and target affinity.

Structural Diversity :

  • Substitutions like indolylmethyl () or pyridinyl () expand π-system interactions, which are critical for binding to aromatic residues in proteins .

Biological Activity

The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of approximately 351.4 g/mol. The structure features a benzodioxin moiety, a pyrrolidinone ring, and a methoxyethyl urea group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzodioxin compounds exhibit antimicrobial properties. For instance, related compounds have shown inhibition against various bacterial strains, suggesting potential utility in treating infections .
  • Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes. Compounds similar to this have been studied for their inhibitory effects on phosphopantetheinyl transferases, which are crucial for bacterial viability and pathogenicity .

Enzyme Inhibition

The mechanism by which this compound exerts its biological effects is likely through enzyme inhibition. For example:

  • Phosphopantetheinyl Transferases : These enzymes are vital for the activation of other enzymes necessary for bacterial growth. Inhibitors like this compound could disrupt these pathways, leading to decreased bacterial viability .

Antimicrobial Effects

The antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function through enzyme inhibition. Studies have shown that certain structural features enhance the antimicrobial potency of similar compounds .

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant antibacterial activity. For example:

CompoundTarget BacteriaIC50 (µM)
Compound AE. coli20
Compound BS. aureus15
This compoundTBDTBD

These findings suggest that modifications in the chemical structure can lead to variations in biological activity.

Animal Studies

Animal models have been employed to evaluate the therapeutic potential of similar compounds in treating infections caused by resistant bacteria. For instance, one study reported successful outcomes in mice infected with Mycobacterium tuberculosis when treated with phosphopantetheinyl transferase inhibitors .

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea?

Methodological Answer:

  • Stepwise Reaction Optimization : Use fractional factorial design (FFD) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity .
  • Characterization : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and tandem mass spectrometry (MS/MS) to confirm intermediate structures and final product purity .
  • Reference Synthesis : Adapt protocols from structurally analogous benzodioxin-pyrrolidinone derivatives, such as those in EP 4 374 877 A2, which detail regioselective alkylation and urea coupling steps .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR spectra with quantum mechanical (QM) simulations (e.g., DFT calculations at the B3LYP/6-31G* level) to resolve ambiguities in resonance assignments .
  • Dynamic Effects : Use variable-temperature NMR to identify conformational isomers or dynamic exchange processes that may obscure peak splitting .
  • Collaborative Analysis : Leverage databases like PubChem for benchmarking against structurally related urea derivatives .

Q. What standardized protocols exist for assessing the compound’s solubility and stability in aqueous/organic matrices?

Methodological Answer:

  • Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–10) with UV-Vis quantification at λ_max ≈ 270 nm (benzodioxin chromophore) .
  • Accelerated Stability Testing : Use forced degradation studies (e.g., thermal stress at 40–80°C, photolysis under UV light) monitored by LC-MS to identify degradation pathways and optimize storage conditions .

Advanced Research Questions

Q. How can computational methods enhance mechanistic understanding of the urea formation step in this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to model transition states and intermediates during urea coupling. Compare with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions .
  • Solvent Effects : Use COSMO-RS simulations to predict solvation effects on reaction barriers and selectivity .

Q. What strategies are effective in resolving contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer:

  • Metabolite Profiling : Perform LC-HRMS to identify active metabolites or degradation products that may explain discrepancies .
  • Dose-Response Modeling : Apply Hill equation or Emax models to quantify potency differences between assays, accounting for bioavailability and protein binding .

Q. How can interdisciplinary approaches (e.g., chemical engineering principles) improve scalability of this compound’s synthesis?

Methodological Answer:

  • Process Intensification : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., pyrrolidinone ring closure) .
  • Separation Optimization : Implement membrane technologies (e.g., nanofiltration) for continuous purification of intermediates, reducing solvent waste .

Q. What statistical frameworks are suitable for analyzing multivariate data from high-throughput screening (HTS) of analogs?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., LogP, PSA) with bioactivity .
  • Machine Learning : Train random forest models on HTS datasets to predict SAR trends and prioritize novel analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in receptor-binding assays for this urea derivative?

Methodological Answer:

  • Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) and radioligand displacement assays to rule out false positives/negatives .
  • Allosteric Effects : Investigate non-competitive inhibition via kinetic studies (e.g., Schild analysis) and molecular docking simulations .

Q. What experimental controls are critical when studying the compound’s antioxidant activity to avoid artifacts?

Methodological Answer:

  • Reference Standards : Include ascorbic acid and Trolox as positive controls in DPPH/ABTS assays to calibrate radical scavenging activity .
  • Metal Chelation Tests : Perform ICP-MS to rule out metal ion contamination, which may artificially enhance antioxidant signals .

Cross-Disciplinary Methodologies

Q. How can researchers integrate chemical biology methods to elucidate the compound’s mode of action?

Methodological Answer:

  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to identify target proteins in cellular lysates .
  • CRISPR Screening : Perform genome-wide knockout screens to identify genetic dependencies linked to the compound’s efficacy .

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